

Synthesis Protocol for 4-(4-Nitrophenylazo)phenol: An Application Note

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Compound of Interest

Compound Name: 4-(4-Nitrophenylazo)phenol

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Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of **4-(4-Nitrophenylazo)phenol**, an azo dye, via a classic diazotization and coupling reaction sequence. The synthesis involves the diazotization of 4-nitroaniline followed by an electrophilic aromatic substitution reaction with phenol under alkaline conditions. This protocol includes detailed methodologies, a summary of quantitative data, safety precautions, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Azo compounds, characterized by the functional group $R-N=N-R'$, represent the largest and most versatile class of synthetic dyes. Their extended conjugated systems are responsible for their vibrant colors. The synthesis of **4-(4-Nitrophenylazo)phenol** is a fundamental example of an azo coupling reaction, a cornerstone of industrial dye chemistry. This reaction proceeds in two main stages: the conversion of a primary aromatic amine, in this case, 4-nitroaniline, into a diazonium salt, followed by the coupling of this highly reactive intermediate with a nucleophilic aromatic compound, such as phenol. The resulting product is a brightly colored solid. This protocol outlines a reliable method for its preparation and purification.

Chemical Reaction

Step 1: Diazotization of 4-Nitroaniline

Step 2: Azo Coupling with Phenol

Data Presentation

Parameter	Value	Reference
Reactants		
4-Nitroaniline Molecular Weight	138.12 g/mol	[1]
Phenol Molecular Weight	94.11 g/mol	
Sodium Nitrite Molecular Weight	69.00 g/mol	
Hydrochloric Acid (conc.)	~37% w/w	
Sodium Hydroxide	40.00 g/mol	
Product: 4-(4-Nitrophenylazo)phenol		
Molecular Formula	C ₁₂ H ₉ N ₃ O ₃	[2]
Molecular Weight	243.22 g/mol	[2]
Appearance	Light yellow to amber to dark green powder/crystals	[2]
Melting Point	216 °C	[3]
Expected Yield	Variable, typically moderate to high	

Experimental Protocols

Materials and Equipment

- 4-Nitroaniline (toxic, handle with care)[4][5]

- Concentrated Hydrochloric Acid (corrosive)[6][7]
- Sodium Nitrite (oxidizer, toxic)[8][9]
- Phenol (toxic, corrosive)[10][11]
- Sodium Hydroxide (corrosive)
- Distilled Water
- Ice
- Beakers (100 mL, 250 mL, 500 mL)
- Erlenmeyer flask
- Graduated cylinders
- Magnetic stirrer and stir bar
- Thermometer
- Buchner funnel and filter flask
- Filter paper
- Recrystallization apparatus

Step 1: Diazotization of 4-Nitroaniline (Preparation of p-Nitrobenzenediazonium Chloride)

- In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 5 mL of concentrated hydrochloric acid by gentle warming.
- Cool the solution to room temperature and add 10 mL of water.
- Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.

[12]

- In a separate 100 mL beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.[13]
- Add the cold sodium nitrite solution dropwise to the stirred 4-nitroaniline solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure the reaction goes to completion. The resulting solution of p-nitrobenzenediazonium chloride should be used promptly in the next step.

Step 2: Azo Coupling with Phenol

- In a 500 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 15 mL of 10% aqueous sodium hydroxide solution.[14]
- Cool this alkaline phenol solution to 5 °C in an ice bath with stirring.
- Slowly, and with vigorous stirring, add the cold p-nitrobenzenediazonium chloride solution from Step 1 to the alkaline phenol solution. A brightly colored precipitate should form immediately.[15]
- Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure complete coupling.
- Isolate the crude product by vacuum filtration using a Buchner funnel.
- Wash the solid product with several portions of cold water until the filtrate is neutral.

Step 3: Purification by Recrystallization

- Transfer the crude **4-(4-Nitrophenylazo)phenol** to a beaker.
- To purify the product, perform recrystallization from ethanol or glacial acetic acid. Add a minimum amount of the hot solvent to dissolve the solid.[16]

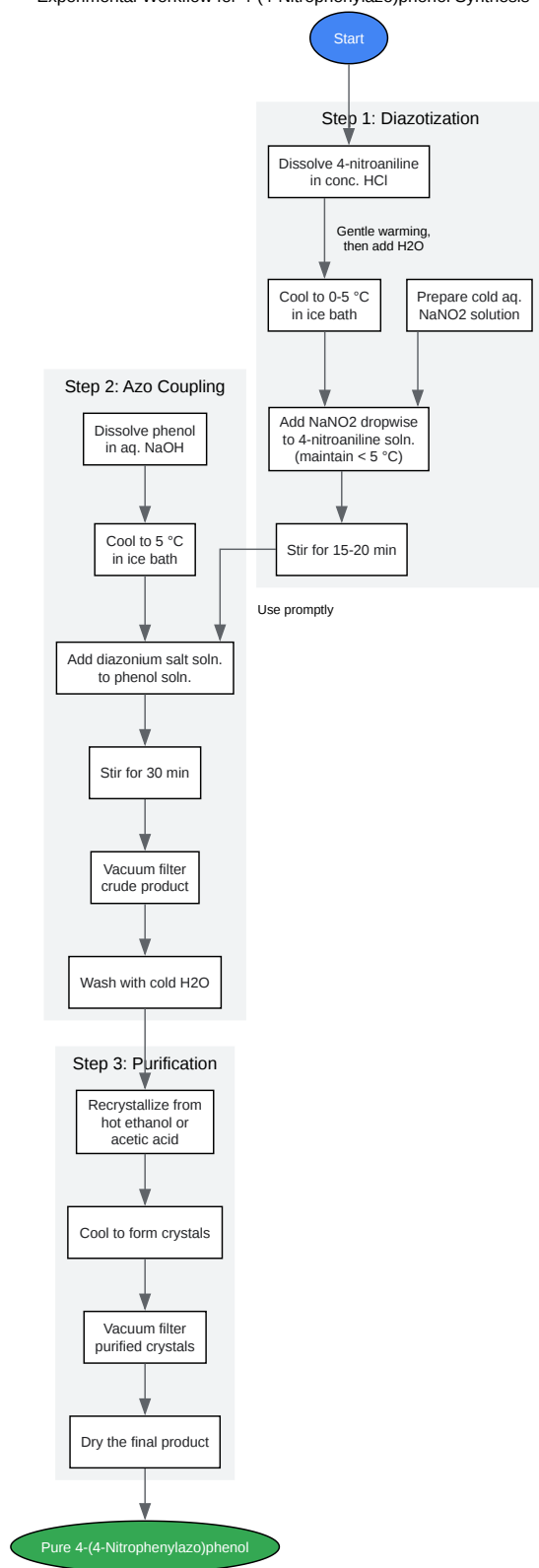
- If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution hot filtered.
- Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.[17]
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator.
- Determine the melting point and calculate the percentage yield of the purified product.

Safety Precautions

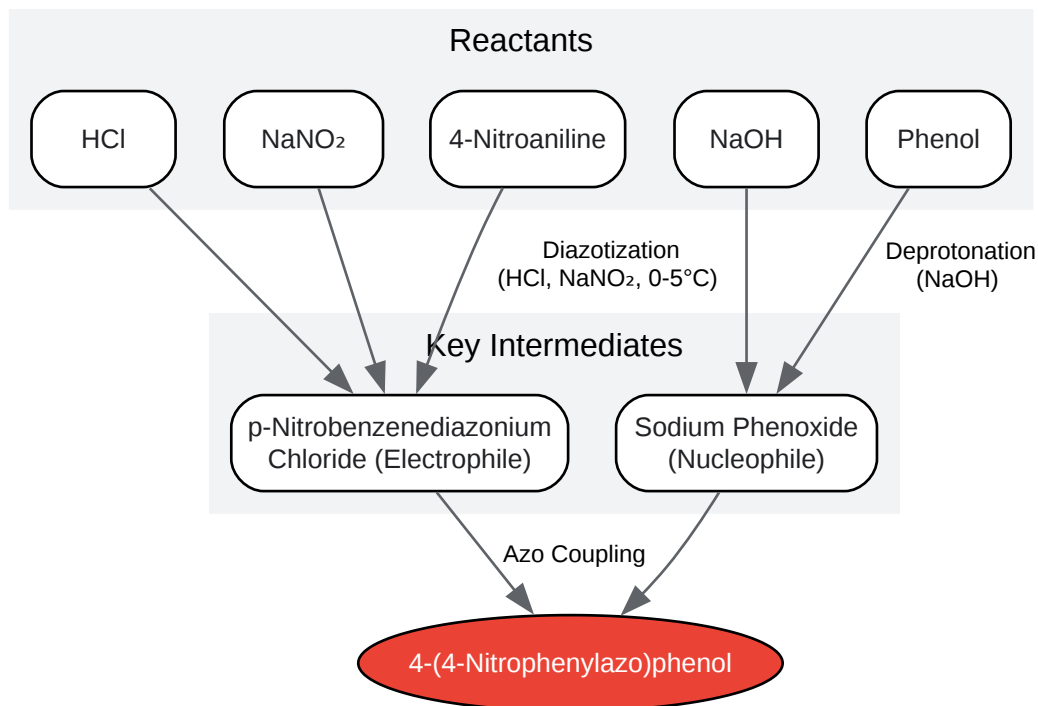
- 4-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[4][18] May cause damage to organs through prolonged or repeated exposure.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Handle in a well-ventilated area or a fume hood.[5]
- Phenol: Toxic and corrosive.[10][11] Causes severe skin burns and eye damage.[11] Suspected of causing genetic defects.[10] Handle with extreme care, using appropriate PPE.
- Sodium Nitrite: Oxidizing solid.[8] Toxic if swallowed.[19] Keep away from combustible materials.[9]
- Hydrochloric Acid: Corrosive, causes severe skin burns and eye damage.[6][7] May cause respiratory irritation. Use in a fume hood.
- General: All procedures should be carried out in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves at all times. An ice bath should be readily available to control the temperature of the diazotization reaction. Dispose of all chemical waste according to institutional guidelines.

Diagrams

Experimental Workflow for 4-(4-Nitrophenylazo)phenol Synthesis

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **4-(4-Nitrophenylazo)phenol**.

Reaction Mechanism Overview



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Caption: Logical relationships in the synthesis of **4-(4-Nitrophenylazo)phenol**.

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